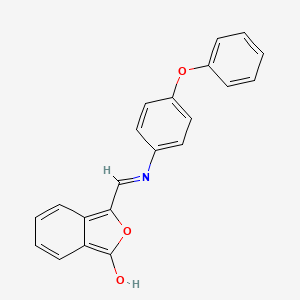

(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one

Description

(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one (CAS: 338751-66-9) is a synthetic isobenzofuranone derivative characterized by a phenoxyphenylamino substituent at the 3-position of the isobenzofuranone core. Its molecular formula is C₂₁H₁₅NO₃ (molecular weight: 329.3 g/mol), and it is reported to have a purity of ≥95% . Limited data are available on its biological activity or physicochemical properties, as it is currently listed as a discontinued product in commercial catalogs .

Properties

IUPAC Name |

3-[(4-phenoxyphenyl)iminomethyl]-2-benzofuran-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGQMKLTNUZPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tin-Powder-Mediated Cascade Condensation

A one-pot cascade condensation reaction between 2-formylbenzoic acid derivatives and allyl bromides or α-bromoketones, mediated by tin powder, offers a straightforward route to isobenzofuranone derivatives. Key steps include:

- Reagents : 2-Formylbenzoic acid, allyl bromide (or α-bromoketone), tin powder.

- Conditions : Mild temperatures (25–50°C), solvent-free or in dichloromethane.

- Mechanism : Tin facilitates nucleophilic attack and subsequent cyclization, yielding phthalide intermediates that undergo dehydration to form the target compound.

- Yield : 75–92% for substituted variants.

Advantages : Functional group tolerance, operational simplicity.

Acid-Catalyzed Cyclization of 2-Formylbenzoic Acid Derivatives

Methyl 2-formylbenzoate derivatives undergo cyclization under acidic conditions:

- Reagents : Methyl 2-formyl-3,5-dimethoxybenzoate, hydrochloric acid.

- Conditions : Methanol reflux (5 hours).

- Mechanism : Intramolecular esterification followed by dehydration.

- Yield : 96% for 3,4,6-trimethoxy variants.

Limitations : Requires electron-donating groups for optimal cyclization.

Catalytic Asymmetric Synthesis

Organocatalytic Desymmetrizing [4+2] Cycloaddition

A novel enantioselective method employs spirophthalide 2,5-cyclohexadienones and β-methyl cinnamaldehydes:

- Catalyst : Chiral dienamine intermediates generated in situ from organocatalysts.

- Conditions : Room temperature, toluene solvent.

- Mechanism : Asymmetric [4+2] cycloaddition followed by oxidative aromatization.

- Yield : 85–92% with >95% enantiomeric excess (ee).

Applications : Synthesis of spirocyclic isobenzofuranones for drug discovery.

Multicomponent Reaction (MCR) Strategies

Ugi-4CR/Post-Functionalization

Ammonia-Ugi four-component reactions (Ugi-4CR) enable rapid assembly of peptidomimetic intermediates:

- Components : Ammonia, aldehyde, carboxylic acid, isocyanide.

- Conditions : Methanol or dichloromethane, 24–48 hours.

- Post-Modification : Copper-catalyzed annulation or Hofmann rearrangement to install the phenoxyphenylamino moiety.

- Yield : 60–78% over two steps.

Advantages : High atom economy, modular diversity.

Solvent-Free and Green Methods

Silica Gel-Promoted Thermal Rearrangement

A catalyst-free, solvent-free approach utilizes silica gel as an additive:

- Substrate : 3-Benzofuran methyl phenyl ethers.

- Conditions : Heating at 180°C for 4 hours.

- Mechanism :-Sigmatropic rearrangement followed by aromatization.

- Yield : 35–50%.

Limitations : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Isobenzofuran-1(3H)-one derivatives exhibit diverse biological activities depending on substituents at the 3-position. Below is a systematic comparison of the target compound with key analogues:

Key Observations :

- The benzylidene and methoxycarbonylmethylene derivatives are synthesized via catalytic carbonylation or palladium-mediated reactions, achieving high yields (65–82%) .

Antioxidant and Antiplatelet Effects

- (Z)-3-Benzylideneisobenzofuran-1(3H)-ones :

- 3-(Methoxycarbonylmethylene) derivatives :

Structural-Activity Relationships (SAR)

Physicochemical Properties

Key Observations :

Crystallographic and Computational Studies

- 3-((4,6-Dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one: X-ray diffraction reveals a planar isobenzofuranone core with intramolecular N–H···O hydrogen bonds stabilizing the structure .

- Methyl-substituted analogues :

- Substituents like 4-methylphenyl alter intermolecular interactions, affecting crystal packing and solubility .

Biological Activity

(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one, with the chemical formula C21H15NO3 and CAS number 338751-66-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the class of isobenzofuran derivatives, characterized by its unique structure which includes an isobenzofuran core and a phenoxyphenylamino substituent. Its molecular weight is approximately 329.35 g/mol, and it exhibits specific physicochemical properties that influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.

A study published in 2024 explored the compound's effects on breast cancer cells, revealing that it activates caspase pathways leading to programmed cell death. The IC50 values observed were notably lower than those of standard chemotherapeutic agents, suggesting a higher efficacy in certain contexts .

The mechanism through which this compound exerts its biological effects appears to involve:

- Inhibition of Cell Cycle Progression : The compound was shown to arrest cells at the G2/M phase, preventing mitosis and leading to cell death.

- Modulation of Signaling Pathways : It affects key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cellular damage.

Case Studies

- Breast Cancer : In vitro studies indicated that this compound significantly reduced the viability of MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed a dose-dependent response with an IC50 value around 12 µM .

- Lung Cancer : Another study focused on A549 lung cancer cells reported similar findings, where treatment with the compound led to a reduction in cell viability by 70% at a concentration of 15 µM after 48 hours .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C21H15NO3 |

| Molecular Weight | 329.35 g/mol |

| CAS Number | 338751-66-9 |

| Anticancer Activity (IC50) | ~12 µM (MCF-7) |

| Cell Cycle Arrest | G2/M Phase |

| Key Pathways Involved | PI3K/Akt |

| ROS Generation | Increased |

Q & A

Q. What are the standard synthetic routes for (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one derivatives?

Methodological Answer: Synthesis typically involves condensation reactions, catalytic coupling, or ultrasonic-assisted methods. For example:

- Ru-catalyzed C–H activation : A ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) with ligands like X-phos enables selective functionalization of the isobenzofuranone core .

- Anhydride-based cyclization : Reacting phthalaldehydic acid with ketones (e.g., 4-methylacetophenone) in solvent-free conditions yields substituted derivatives, as seen in ZrOCl₂·8H₂O-catalyzed reactions .

- Ultrasonic-assisted synthesis : Accelerates reactions like propargyl ether additions, improving yield and reducing reaction time (e.g., 79% yield for (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one under ultrasonication) .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using synchrotron or lab-based diffractometers (e.g., Bruker AXS instruments).

- Refinement : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used due to their robustness in handling small-molecule data .

- Visualization : ORTEP-III (via WinGX suite) generates thermal ellipsoid diagrams, while energy framework analysis in CrystalExplorer assesses intermolecular interactions .

Q. What biological activities are associated with (Z)-isobenzofuranone derivatives?

Methodological Answer: Common assays include:

- Antioxidant activity : Oxygen Radical Absorbance Capacity (ORAC) assay using fluorescein as a probe quantifies peroxyl radical scavenging .

- Antiplatelet activity : Arachidonic acid (AA)-induced platelet aggregation assays, comparing inhibition rates to reference compounds like aspirin .

- Biofilm inhibition : Microtiter plate assays with Staphylococcus epidermidis to measure biofilm disruption by bromomethylene derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and crystal packing?

Methodological Answer: Substituents (e.g., methyl, methoxy, hydroxy) alter steric and electronic interactions:

- Intramolecular effects : Methyl groups increase torsional angles (e.g., 87.15° between isobenzofuranone and tetrahydronaphthyl rings in C18H16O2 derivatives) .

- Intermolecular interactions : Hirshfeld surface analysis (dnorm, electrostatic potential maps) reveals dominant H···H (60–70%) and C···H (15–20%) contacts in methyl-substituted derivatives, stabilizing dimers via van der Waals forces .

- Racemic mixtures : Centrosymmetric space groups (e.g., P1̄) form when asymmetric carbons (e.g., C3 in 3-[2(4-methylphenyl)-2-oxoethyl] derivatives) adopt R/S configurations .

Q. How can computational methods resolve contradictions in crystallographic data?

Methodological Answer:

- DFT calculations : Compare experimental and theoretical bond lengths/angles to validate structural assignments (e.g., 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one) .

- Energy framework analysis : Quantifies interaction energies (e.g., dispersion vs. electrostatic) to explain deviations in packing motifs between similar compounds .

- Multi-software cross-validation : Use SHELXL alongside alternative programs (e.g., OLEX2) to address refinement artifacts in twinned or low-resolution datasets .

Q. What structure-activity relationship (SAR) trends govern antioxidant and antiplatelet activity?

Methodological Answer: Key SAR insights from docking and in vitro studies:

- Z-configuration : Essential for activity; (E)-isomers show reduced potency due to steric clashes in COX-1 binding pockets .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents enhance antioxidant capacity by stabilizing radical intermediates (e.g., 86% yield for 3-ethylidene-7-(trifluoromethyl) derivatives) .

- Phenoxy groups : Improve antiplatelet activity via π-π stacking with COX-1 residues (e.g., IC₅₀ values <10 μM for AA-induced aggregation) .

Q. How do methodological differences in antioxidant assays impact data interpretation?

Methodological Answer:

- ORAC vs. DPPH : ORAC measures chain-breaking activity via fluorescence decay, while DPPH assesses radical scavenging in methanol. ORAC is more physiologically relevant but prone to interference from fluorescent impurities .

- Cellular vs. cell-free assays : Cell-based models (e.g., endothelial oxidative stress) account for bioavailability but require controlled ROS generation (e.g., H₂O₂/Fe²⁺ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.